molecular formula C8H9N3O3 B14639271 2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 54993-50-9

2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B14639271
CAS No.: 54993-50-9
M. Wt: 195.18 g/mol
InChI Key: YNJVODXXVWEOEW-UHFFFAOYSA-N
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Description

2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of pyrrolo[1,2-a]pyrazines, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the nitration of a suitable pyrrole derivative, followed by cyclization with a pyrazine derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydropyrrolo[1,2-a]pyrazine 2-oxide derivatives
  • 3,4-Dihydropyrazino[1,2-a]indole 2-oxide derivatives

Uniqueness

2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to its specific structural features, such as the nitro group at the 7-position and the methyl group at the 2-position. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

54993-50-9

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

2-methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C8H9N3O3/c1-9-2-3-10-5-6(11(13)14)4-7(10)8(9)12/h4-5H,2-3H2,1H3

InChI Key

YNJVODXXVWEOEW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C=C(C=C2C1=O)[N+](=O)[O-]

Origin of Product

United States

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